molecular formula C11H7FN2O2 B1314903 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 622369-38-4

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B1314903
CAS No.: 622369-38-4
M. Wt: 218.18 g/mol
InChI Key: BOQICIDBVOCNQA-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₁H₇FN₂O₂ and a molecular weight of 218.18 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of appropriate substituted anilines with ethyl cyanoacetate under acidic conditions, followed by cyclization and fluorination steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound can effectively halt bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and cyano groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQICIDBVOCNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478621
Record name 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622369-38-4
Record name 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-fluoro-6-methoxy-4-oxo-1,4,-dihydro-3-quinolinecarboxamide (700 mg, 3.0 mmol) and cyanuric chloride (341 mg, 1.65 mmol) in 15 mL of N,N,-dimethylformamide is heated at 65° C. for 6 hours then cooled to room temperature and an additional 206 mg of cyanuric chloride is added. The mixture is heated at 65° C. for 4 hours then stirred overnight at room temperature. The reaction mixture is poured into ice water and neutralized with saturated sodium bicarbonate. The solids are collected by filtration washing with water and hexane to provide 610 mg of crude product. Purification by flash column chromatography eluting with a gradient of 3% methanol in dichloromethane to 10% methanol in dichloromethane, provides 272 mg of 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarbonitrile, mp 147-149° C.
Name
7-fluoro-6-methoxy-4-oxo-1,4,-dihydro-3-quinolinecarboxamide
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700 mg
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341 mg
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15 mL
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206 mg
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Synthesis routes and methods II

Procedure details

A mixture of 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene is heated at 100-110° C. for 4.5 hours then cooled to room temperature. A 1:1 mixture of hexane and ethyl acetate is added and the mixture is cooled on an ice bath. The solids are collected washing with hexane to provide a first crop of 26.10 g and a second crop of 1.24 g. A 2.0 g portion of this material is added to 18 mL of a 3:1 mixture of diphenyl ether:biphenyl that is heated to reflux. This mixture is heated at reflux for 4 hours then cooled and poured into hexane. The solids are collected by filtration and washed with ethyl acetate and hexane to provide 624 mg of 7-fluoro-6-methoxy-4-oxo-1,4,-dihydro-3-quinolinecarbonitrile as a brown solid. The filtrate is concentrated, the residue is dissolved in ethyl acetate and hexane is added. The resultant solid is collected by filtration to give 1.07 g of 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarbonitrile as a yellow solid.
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15.31 g
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18.36 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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